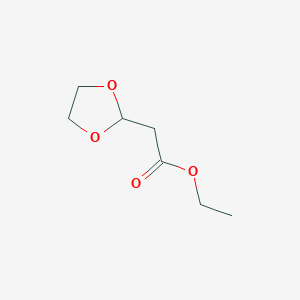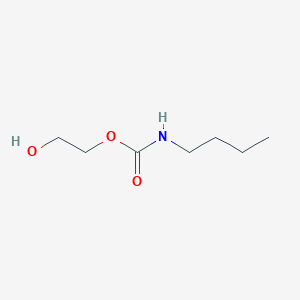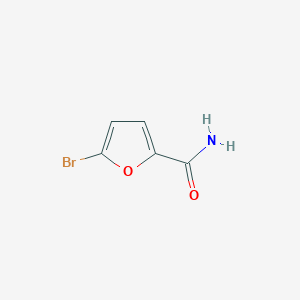
4-Benzylideneaminoantipyrine
描述
4-Benzylideneaminoantipyrine is a synthetic compound known for its diverse biological activities, including antitumor, anti-inflammatory, antioxidant, anti-diabetic, anti-microbial, and anti-viral properties. It is a Schiff base derivative of 4-aminoantipyrine, characterized by the presence of an azomethine group (-N=CH-), which is crucial for its biological activity .
作用机制
Target of Action
4-Benzylideneaminoantipyrine (BAAP) is a Schiff base derivative of 4-aminoantipyrine It’s known that schiff base compounds often interact with metal ions, proteins, and enzymes, influencing their activity .
Mode of Action
It’s known that baap and similar schiff base compounds can inhibit the corrosion of mild steel in hydrochloric acid . This suggests that BAAP may interact with metal ions and form a protective layer, preventing further corrosion .
Biochemical Pathways
Schiff base compounds, including baap, are known to interact with various biochemical pathways due to their ability to bind to different targets
Pharmacokinetics
The molecular weight of baap is 291356 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
It’s known that baap can effectively retard the corrosion rate of mild steel, suggesting it may have significant effects at the molecular level .
Action Environment
The action, efficacy, and stability of BAAP can be influenced by various environmental factors. For instance, the corrosion inhibition effect of BAAP on mild steel was studied in a hydrochloric acid solution . This suggests that the acidity of the environment may influence BAAP’s action.
准备方法
Synthetic Routes and Reaction Conditions: 4-Benzylideneaminoantipyrine is typically synthesized through a condensation reaction between 4-aminoantipyrine and benzaldehyde . The reaction is carried out in an ethanol medium, often under reflux conditions, to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-aminoantipyrine+benzaldehyde→this compound+water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 4-Benzylideneaminoantipyrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azomethine carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and anti-diabetic agent.
Industry: Utilized in the development of corrosion inhibitors and as an analytical reagent.
相似化合物的比较
4-Benzylideneaminoantipyrine is unique due to its diverse range of biological activities and its ability to form stable metal complexes . Similar compounds include:
4-Hydroxybenzylideneaminoantipyrine: Exhibits similar biological activities but with different potency.
4-Methoxybenzylideneaminoantipyrine: Known for its enhanced anti-inflammatory properties.
4-Chlorobenzylideneaminoantipyrine: Demonstrates significant antimicrobial activity.
These compounds share the common Schiff base structure but differ in their substituents, which influence their reactivity and biological activities .
属性
IUPAC Name |
4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFPFUSLGOLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289202 | |
| Record name | 4-Benzylideneaminoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-17-0 | |
| Record name | 4-(Benzylideneamino)antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzylideneaminoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 4-Benzylideneaminoantipyrine and what structural insights were gained?
A1: The research paper focuses on analyzing the vibrational spectra of this compound alongside other related compounds. While the abstract doesn't specify the exact spectroscopic techniques used, it's highly likely that methods like infrared (IR) and Raman spectroscopy were employed. [] These techniques provide valuable information about the vibrational modes of molecules, which are directly related to their structural features such as bond strengths and functional group arrangements. By comparing experimental spectra with theoretical calculations, researchers can assign specific vibrational frequencies to molecular motions, leading to a deeper understanding of the compound's structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















